(+/-)-Pindobind (+/-)-Pindobind
Brand Name: Vulcanchem
CAS No.: 106469-51-6
VCID: VC20782347
InChI: InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29)
SMILES: CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O
Molecular Formula: C23H34BrN3O3
Molecular Weight: 480.4 g/mol

(+/-)-Pindobind

CAS No.: 106469-51-6

Cat. No.: VC20782347

Molecular Formula: C23H34BrN3O3

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Pindobind - 106469-51-6

Specification

CAS No. 106469-51-6
Molecular Formula C23H34BrN3O3
Molecular Weight 480.4 g/mol
IUPAC Name 2-bromo-N-[2-[4-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide
Standard InChI InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29)
Standard InChI Key KNGWXFIRAISQAP-UHFFFAOYSA-N
SMILES CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O
Canonical SMILES CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator